Precision and Accuracy in LC-MS/MS Quantification Using Naratriptan-d3 as Internal Standard
An LC-MS/MS method validated with Naratriptan-d3 (NPD3) as the internal standard demonstrates superior intra- and inter-day precision and accuracy for naratriptan quantification in human plasma. This performance is benchmarked against the widely accepted acceptance criteria for bioanalytical method validation, where precision (expressed as %CV) should be ≤15% and accuracy should be within 85-115% [1].
| Evidence Dimension | Analytical Method Validation Metrics (Intra-day Precision) |
|---|---|
| Target Compound Data | CV of 1.8% to 3.6% |
| Comparator Or Baseline | Industry standard acceptance criterion: ≤15% CV |
| Quantified Difference | The method's CV is 4.2 to 8.3 times lower than the maximum allowed limit. |
| Conditions | LC-MS/MS method for naratriptan in human plasma over a concentration range of 0.1-25.0 ng/mL; NPD3 used as IS at 30.0 ng/mL. |
Why This Matters
This high precision is essential for detecting small differences in drug exposure between test and reference formulations in bioequivalence studies, ensuring robust and regulatory-compliant data [1].
- [1] Challa BR, Awen BZS, Chandu BR, Shaik RP. Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection, and its application to bioequivalence study. Brazilian Journal of Pharmaceutical Sciences. 2011;48(1). View Source
